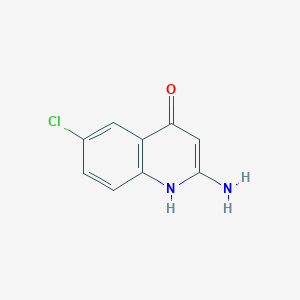

2-Amino-6-chloroquinolin-4-OL

Description

Significance of the Quinoline (B57606) Moiety as a Privileged Scaffold in Organic and Medicinal Chemistry Research

The quinoline ring system, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged scaffold" in the realms of organic and medicinal chemistry. Current time information in Bangalore, IN.ontosight.ai This designation stems from its recurring presence in a multitude of biologically active compounds and its ability to interact with a wide array of biological targets. chemenu.com The structural rigidity of the quinoline nucleus, combined with its capacity for extensive functionalization at various positions, allows for the fine-tuning of steric, electronic, and physicochemical properties. chemenu.commdpi.com This versatility enables the design of molecules with specific pharmacological profiles, making the quinoline core a cornerstone in the development of new therapeutic agents. Current time information in Bangalore, IN.nih.gov Its derivatives have been extensively investigated and have shown a remarkable breadth of pharmacological activities. chemenu.comnih.gov

Overview of Substituted Quinoline Derivatives in Scholarly Investigations

The chemical landscape of quinoline is vast, with derivatives bearing substituents at different positions of the bicyclic system exhibiting a wide spectrum of biological effects. mdpi.comsmolecule.com Scholarly investigations have demonstrated that the introduction of various functional groups onto the quinoline core can profoundly influence the resulting compound's biological activity. chemenu.commdpi.com For instance, substitutions at the 2, 4, 6, and 8 positions have been particularly fruitful in yielding compounds with significant therapeutic potential. smolecule.comevitachem.com Researchers have synthesized and evaluated numerous libraries of substituted quinolines, uncovering activities such as antimicrobial, antimalarial, anticancer, anti-inflammatory, and antiviral properties. chemenu.comsmolecule.com The strategic placement of substituents like halogens, amino groups, hydroxyl groups, and alkyl chains can modulate factors such as target binding affinity, solubility, and metabolic stability. chemenu.comnih.gov This has led to the development of numerous quinoline-based drugs and a continuous drive to explore novel derivatives for a range of medical conditions. chemenu.commdpi.com

Contextualization of 2-Amino-6-chloroquinolin-4-OL within the Quinoline Chemical Landscape

Within the extensive family of quinoline derivatives lies this compound. This compound features key substitutions on the quinoline core: an amino group at the 2-position, a chloro group at the 6-position, and a hydroxyl group at the 4-position. Each of these substituents is known to contribute to the biological activities observed in other quinoline derivatives. The presence of a chlorine atom at the 6-position and an amino group are common features in many biologically active quinolines. researchgate.net

While extensive, peer-reviewed research detailing the specific biological activities of this compound is not widely available in public databases, its chemical structure suggests potential areas for investigation. The synthesis of this compound has been documented, providing a pathway for its preparation for further study. prepchem.com

A known method for the synthesis of this compound involves the reaction of 5-chloroisatoic anhydride (B1165640) with malononitrile (B47326) in the presence of triethylamine (B128534) and N,N-dimethylformamide. prepchem.com The resulting intermediate is then refluxed in hydrobromic acid to yield the final product. prepchem.com

The table below summarizes the key chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 64319-84-2 | chemicalbook.com |

| Molecular Formula | C₉H₇ClN₂O | chemicalbook.com |

| Molecular Weight | 194.62 g/mol | chemicalbook.com |

| IUPAC Name | This compound | prepchem.com |

| Melting Point | 356 °C (decomposes) | prepchem.com |

| Synonyms | 2-Amino-6-chloro-4-hydroxyquinoline, 4-Quinolinol, 2-amino-6-chloro- | prepchem.com |

Given the established biological significance of the quinoline scaffold and its various substituted analogues, this compound represents a compound of interest for future chemical and pharmacological research. Its defined structure and known synthetic route provide a solid foundation for such exploratory studies.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-chloro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-5-1-2-7-6(3-5)8(13)4-9(11)12-7/h1-4H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULPLGYNAXFLEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70493920 | |

| Record name | 2-Amino-6-chloroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64319-84-2 | |

| Record name | 2-Amino-6-chloroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 Amino 6 Chloroquinolin 4 Ol and Analogs

Reaction Pathways of the Quinoline (B57606) Ring System

The reactivity of the 2-Amino-6-chloroquinolin-4-ol molecule is characterized by the combined influence of the electron-deficient pyridine (B92270) ring and the electron-rich benzene (B151609) ring, further modulated by the attached functional groups.

The quinoline nucleus is generally susceptible to both electrophilic and nucleophilic substitution reactions, with the position of attack being highly dependent on the reaction conditions and the electronic nature of the existing substituents.

Electrophilic Aromatic Substitution (EAS): In EAS reactions, an electrophile attacks the electron-rich aromatic system. masterorganicchemistry.com For the quinoline ring, electrophilic attack typically occurs on the benzene ring (positions 5, 6, 7, 8), which is more electron-rich than the pyridine ring. The amino group at C2 and the hydroxyl group at C4 are strong electron-donating groups, which activate the molecule towards electrophilic attack. Conversely, the chloro group at C6 is an electron-withdrawing group, which deactivates the ring. The directing influence of these substituents determines the regioselectivity of the reaction. The amino and hydroxyl groups direct incoming electrophiles to the ortho and para positions, while the chloro group also directs to ortho and para positions relative to itself. evitachem.com

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution is more common on the electron-deficient pyridine ring of the quinoline system, particularly at positions 2 and 4. The presence of a good leaving group, like a halogen, at these positions facilitates the reaction. In the case of this compound, the chloro group is on the benzene ring and less susceptible to nucleophilic attack compared to halogens at the C2 or C4 positions. However, studies on related chloroquinolines show that the chlorine atom can be substituted by various nucleophiles. researchgate.net For instance, 4-chloroquinolines undergo nucleophilic substitution with amines and other nucleophiles, a reaction whose rate and success can be influenced by acid or base catalysis. researchgate.netmdpi.com The reactivity of 2-chloroquinolines differs from 4-chloroquinolines; for example, 2-chloroquinoline (B121035) shows a higher reactivity towards methoxide (B1231860) ions but a lower tendency for acid catalysis in reactions with amines compared to 4-chloroquinoline. researchgate.net

The substituents at the C2 and C4 positions are primary sites of chemical reactivity, allowing for extensive functionalization of the molecule.

Amino (C2) Group: The amino group at the C2 position is nucleophilic and can participate in a variety of reactions. evitachem.comsmolecule.com These include:

Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form the corresponding amides and sulfonamides.

Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be converted to a wide range of other functional groups.

Condensation Reactions: The amino group can react with carbonyl compounds to form Schiff bases or participate in multicomponent reactions to build more complex heterocyclic systems. benthamdirect.comingentaconnect.comresearchgate.net

Hydroxyl (C4) Group: The hydroxyl group at C4 imparts phenolic and enolic character to the molecule, leading to several key reactions. ontosight.ai

Tautomerism: 4-hydroxyquinoline (B1666331) exists in equilibrium with its tautomeric form, 4(1H)-quinolinone. cymitquimica.cominrae.fr This equilibrium is a crucial aspect of its reactivity.

O-Alkylation and O-Acylation: The hydroxyl group can be converted into ethers and esters through reactions with alkyl halides or acylating agents, respectively. smolecule.com This is a common strategy in medicinal chemistry to modify a compound's properties. mdpi.com

Oxidation: The hydroxyl group can be oxidized to generate quinone-type structures under appropriate conditions. smolecule.com

Conversion to Halogen: The hydroxyl group can be replaced by a chlorine atom using reagents like phosphorus oxychloride (POCl₃), a key step in the synthesis of many quinoline-based drugs. mdpi.com

The chlorine atom at the C6 position significantly modulates the electronic properties and reactivity of the entire quinoline ring system.

Electronic Effects: As an electron-withdrawing group, the chloro substituent deactivates the benzene portion of the quinoline ring towards electrophilic aromatic substitution. acs.org However, it is an ortho, para-director, meaning it will direct incoming electrophiles to positions 5 and 7.

Nucleophilic Substitution: While less reactive than a chloro group at C2 or C4, the C6-chloro group can undergo nucleophilic aromatic substitution under harsh conditions or with potent nucleophiles. Studies on related chlorophenols show that such substitutions are influenced by the electronic effects of other groups on the ring.

Photochemical Properties: The nature of the halogen substituent can alter the photochemical properties of the quinoline chromophore. Swapping a bromine for a chloro substituent has been shown to change the photochemical and photophysical characteristics of quinoline-based photoremovable protecting groups. acs.org

Cross-Coupling Reactions: The C-Cl bond can participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at this position. This provides a powerful tool for creating diverse analogs. organic-chemistry.org

Detailed Mechanistic Elucidation of Synthetic Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing synthetic routes and controlling product outcomes. Research has focused on identifying key intermediates and understanding the role of catalysts in achieving high efficiency and regioselectivity.

Synthetic routes to quinolines often proceed through distinct, sometimes isolable, intermediates. The characterization of these species provides insight into the reaction mechanism.

| Reaction Type | Proposed Intermediate(s) | Method of Investigation/Evidence | References |

| Combes Synthesis | Schiff base, Enamine | The mechanism involves the initial formation of a Schiff base from an aniline (B41778) and a β-diketone, which then tautomerizes to an enamine before cyclizing. | wikipedia.org |

| Friedländer Synthesis | Enamine intermediates | The reaction between a 2-aminoaryl ketone/aldehyde and a compound with a reactive α-methylene group can form two regioisomeric enamine intermediates, influencing the final product ratio. | researchgate.net |

| Chlorination of Hydroxyquinolines | Phosphorylated intermediate | When using POCl₃ to convert a hydroxyl group to a chloro group, the reaction is believed to proceed through a phosphorylated intermediate which is then attacked by a chloride ion. | |

| Diazotization/Substitution | Diazonium ion, Cation at C4 | In reactions involving diazotization of an amino group, the formation of a diazonium ion is key. This can lead to a resonance structure with a cation at C4, which can be attacked by nucleophiles like water, forming a quinolin-4-ol side product. | mdpi.comsemanticscholar.org |

| Copper-Catalyzed Synthesis | Azido-Cu complex | In a three-component reaction to form quinolines, an azido-Cu complex has been proposed as an intermediate that undergoes reductive elimination. | rsc.org |

This table is interactive and can be sorted by column.

The choice of catalyst and reagents is paramount in quinoline synthesis, often determining which of several possible isomers is formed (regioselectivity) and in what quantity (efficiency).

Catalysis in Quinoline Synthesis:

Acid Catalysis: Brønsted and Lewis acids are widely used. In the Combes synthesis, concentrated sulfuric acid is a common catalyst for the ring-closing step. wikipedia.org The choice of acid can influence regioselectivity. wikipedia.org

Base Catalysis: Bases are employed in reactions like nucleophilic substitution to deprotonate the nucleophile, increasing its reactivity. researchgate.netresearchgate.net

Metal Catalysis: Transition metals, particularly palladium, copper, and silver, are instrumental in modern quinoline synthesis. organic-chemistry.orgrsc.orgrsc.org Palladium catalysts are used for cross-coupling reactions, while copper salts can catalyze cascade annulations. organic-chemistry.orgrsc.org Silver catalysts have been used in hydroamination/hydroarylation cascades to produce 2-aminoquinolines. researchgate.net

Organocatalysis: Small organic molecules like L-proline can act as efficient and highly regioselective catalysts in multicomponent reactions for quinoline synthesis. rsc.org

Reagent Control: The nature of the reagents themselves plays a critical role. In the Combes synthesis, for instance, using bulky substituents on the diketone reagent can sterically hinder one reaction pathway, favoring the formation of a specific regioisomer. wikipedia.org Similarly, mixed lithium-magnesium reagents have been developed for the regioselective metalation and functionalization of chloroquinolines, allowing for precise modifications at specific ring positions. worktribe.com

The following table summarizes the role of various catalysts and reagents in specific synthetic transformations leading to quinoline derivatives.

| Synthesis/Reaction | Catalyst/Reagent | Role | Outcome | References |

| Combes Synthesis | H₂SO₄ / PPA | Acid catalyst for cyclization | Directs annulation; regioselectivity influenced by substituent sterics and electronics. | wikipedia.org |

| Friedländer Synthesis | Varies (e.g., base, acid) | Catalyst for condensation/cyclization | Catalyst and conditions can be varied to favor either linear or angular annulation products. | researchgate.net |

| Iodocyclization | I₂ (Molecular Iodine) | Electrophile | Drives regioselective 6-endo-dig cyclization to form 3-iodoquinolines. | organic-chemistry.org |

| Cascade Annulation | Copper(II) | Catalyst | Enables one-pot synthesis of 2,4-disubstituted quinolines with exclusive regioselectivity. | rsc.org |

| Three-Component Synthesis | L-proline | Organocatalyst | Achieves high regioselectivity in the formation of fused tricyclic quinoline derivatives. | rsc.org |

| Functionalization | TMPMgCl·LiCl | Magnesiation reagent | Allows for regioselective metalation at C8 of 7-chloroquinolines, enabling directed functionalization. | worktribe.com |

This table is interactive and can be sorted by column.

Radical Mechanisms in Annulation Reactions

The involvement of quinoline derivatives in radical-mediated annulation reactions is a key area of synthetic chemistry, allowing for the construction of complex fused-ring systems. While direct radical annulation studies on this compound are specific, mechanistic insights can be drawn from analogous quinoline structures. A notable example involves the intramolecular cross-dehydrogenative coupling (CDC) of 2-arylquinolinyl-3-carboxaldehydes, which proceed via a radical mechanism to yield indeno[1,2-b]quinolinones. chim.it

The proposed mechanism for this transformation is initiated by a tert-butoxy (B1229062) radical, generated from a peroxide promoter like tert-Butyl hydroperoxide (TBHP). The process unfolds as follows:

Hydrogen Atom Transfer (HAT): The tert-butoxy radical abstracts a hydrogen atom from the aldehyde group of the quinoline substrate (e.g., 2-arylquinolinyl-3-carboxaldehyde). chim.it This step generates a reactive aryl carbonyl radical. chim.it

Intramolecular Radical Cyclization: The newly formed radical undergoes an intramolecular cyclization, attacking the aromatic ring of the 2-aryl substituent. This annulation step forms a new carbon-carbon bond and creates a tricyclic radical intermediate.

Oxidation/Aromatization: The radical intermediate is then oxidized, and subsequent loss of a proton leads to the aromatization of the newly formed ring, yielding the final indenoquinolinone product. chim.it

The critical role of a radical pathway is often confirmed by control experiments. For instance, the introduction of a radical scavenger such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) effectively quenches the reaction, preventing the formation of the product. chim.it This provides strong evidence against an ionic or concerted pathway and supports the proposed radical mechanism.

Table 1: Radical-Mediated Intramolecular Annulation of a Quinoline Derivative chim.it

| Reactant | Promoter | Key Mechanistic Step | Product |

| 2-arylquinolinyl-3-carboxaldehyde | TBHP | Generation of aryl carbonyl radical via HAT | 11H-indeno[1,2-b]quinolin-11-one |

Other studies have highlighted radical pathways in the functionalization of the quinoline core. In the reaction of certain Cinchona alkaloid derivatives, which contain a quinoline ring, with Grignard reagents, a domino coupling and rearrangement occurs. acs.org The proposed mechanism involves radical intermediates, where a nucleophilic radical attacks the C-4′ atom of the quinoline ring, leading to a spirocyclic radical that subsequently rearranges. acs.org Such investigations underscore the versatility of the quinoline scaffold in participating in complex radical-based transformations.

Mechanism of Aldehyde Trapping by Quinoline Derivatives

Reactive aldehydes, such as malondialdehyde (MDA) and acetaldehyde (B116499), are implicated in cellular damage and inflammation through the formation of adducts with proteins and other biomolecules. nih.govnih.gov Certain amino-substituted quinoline derivatives have emerged as effective aldehyde trapping agents. A compound structurally related to this compound, namely 2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol (also known as Reproxalap or ADX-102), has been investigated for this purpose. nih.govnih.gov

The mechanism of aldehyde trapping by these quinoline derivatives is predicated on the nucleophilic character of the amino group attached to the quinoline ring. The process involves the covalent binding of the aldehyde by the trapping agent. nih.gov

The key mechanistic steps are:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.

Formation of a Carbinolamine Intermediate: This attack results in the formation of an unstable tetrahedral intermediate known as a carbinolamine.

Dehydration and Schiff Base Formation: The carbinolamine intermediate readily undergoes dehydration (loss of a water molecule) to form a stable imine, also known as a Schiff base.

This reaction effectively sequesters the aldehyde, preventing it from reacting with biological targets like the lysine (B10760008) residues of proteins. nih.gov The formation of these stable covalent adducts with aldehydes like malondialdehyde and acetaldehyde has been shown to protect against cellular injury. nih.govnih.gov For example, the use of ADX-102 was shown to prevent the formation of malondialdehyde-acetaldehyde (MAA) adducts with proteins in lung epithelial cells exposed to cigarette smoke and alcohol. nih.gov

Table 2: Aldehyde Trapping by Quinoline Analogs

| Trapping Agent | Aldehyde(s) Trapped | Biological Context/Effect | Source(s) |

| ADX-102 (Reproxalap) | Malondialdehyde, Acetaldehyde | Protection against lung cell injury from cigarette smoke and alcohol. nih.govnih.gov | nih.gov, nih.gov |

| NS2 | Malondialdehyde (MDA), 4-hydroxynonenal (B163490) (4-HNE) | Mitigation of radiation-induced oral mucositis. aldeyra.com | aldeyra.com |

Advanced Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy for Molecular Conformation and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule by probing its vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations such as stretching and bending of chemical bonds. The resulting spectrum is a unique fingerprint of the molecule. For 2-Amino-6-chloroquinolin-4-ol, the analysis would focus on identifying characteristic absorption bands for its primary functional groups.

The N-H stretching vibrations of the primary amino group (-NH₂) are expected to appear as two distinct bands in the region of 3500–3300 cm⁻¹. ontosight.ai The O-H stretching vibration of the hydroxyl group at the 4-position is typically broad and found in the 3400–3200 cm⁻¹ range, often overlapping with the N-H stretches. The aromatic C-H stretching vibrations of the quinoline (B57606) ring system are anticipated in the 3100–3000 cm⁻¹ region. spectrabase.com

The C=C and C=N stretching vibrations within the quinoline ring structure would produce a series of complex bands in the 1650–1400 cm⁻¹ fingerprint region. mdpi.com The N-H bending vibration of the amino group is expected around 1650–1580 cm⁻¹. ontosight.ai Furthermore, the C-O stretching of the phenolic hydroxyl group would likely be observed between 1260 and 1180 cm⁻¹, while the C-Cl stretching vibration is typically found in the lower wavenumber region of 800–600 cm⁻¹.

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Type of Vibration |

| Amino (-NH₂) | 3500 - 3300 | Asymmetric & Symmetric Stretch |

| Hydroxyl (-OH) | 3400 - 3200 (broad) | Stretch |

| Aromatic C-H | 3100 - 3000 | Stretch |

| C=C / C=N (Quinoline Ring) | 1650 - 1400 | Stretch |

| Amino (-NH₂) | 1650 - 1580 | Bend |

| C-O (Phenolic) | 1260 - 1180 | Stretch |

| C-Cl | 800 - 600 | Stretch |

Note: The values in this table are estimations based on characteristic group frequencies and are not experimentally determined data for this compound.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be instrumental in characterizing the quinoline ring system. The symmetric breathing vibrations of the aromatic rings typically produce strong and sharp signals in the Raman spectrum. biosynth.com

Characteristic Raman bands for the quinoline scaffold are expected, with the C=C stretching modes being particularly prominent. researchgate.net While the -OH and -NH₂ groups are generally weaker Raman scatterers compared to their IR activity, their deformations may still be observable. The C-Cl bond, due to its polarizability, should also yield a detectable Raman signal. Analysis of related chloro-aniline compounds by Raman spectroscopy has shown characteristic bands for C-Cl stretching in the lower frequency region.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectral Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would exhibit distinct signals for the aromatic protons, the amino protons, and the hydroxyl proton.

The aromatic protons on the quinoline ring would appear in the downfield region, typically between δ 6.5 and 8.5 ppm. researchgate.net The exact chemical shifts and coupling patterns (singlets, doublets, etc.) would depend on their position relative to the electron-donating amino and hydroxyl groups and the electron-withdrawing chloro group. The proton on the carbon between the two nitrogen-containing positions (C3) would likely appear as a singlet. The protons on the chlorinated benzene (B151609) ring would show coupling patterns consistent with their substitution.

The protons of the amino group (-NH₂) are expected to produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. Similarly, the hydroxyl (-OH) proton will also appear as a broad, exchangeable singlet.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Quinoline Ring) | 6.5 - 8.5 | Doublets, Triplets, Singlets |

| Amino (-NH₂) | Variable (broad) | Singlet |

| Hydroxyl (-OH) | Variable (broad) | Singlet |

Note: The values in this table are estimations based on typical chemical shifts for these functional groups and are not experimentally determined data for this compound.

¹³C NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments. The quinoline core of this compound contains nine distinct carbon atoms.

The chemical shifts of these carbons would be influenced by the attached functional groups. Carbons bonded to the electronegative nitrogen, oxygen, and chlorine atoms would be shifted downfield. The carbon atom of the C-OH group (C4) is expected to have a chemical shift in the range of δ 155-175 ppm due to the deshielding effect of the oxygen and its position in the heterocyclic ring. The carbon bearing the amino group (C2) would also be significantly downfield. The carbon attached to the chlorine atom (C6) would be expected around δ 120-135 ppm. The remaining aromatic carbons would resonate between δ 100 and 150 ppm. libretexts.org

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| C4-OH | 155 - 175 |

| C2-NH₂ | 140 - 160 |

| C8a (bridgehead) | 140 - 150 |

| C6-Cl | 120 - 135 |

| Other Aromatic C | 100 - 140 |

| C4a (bridgehead) | 115 - 125 |

| C3 | 90 - 100 |

Note: The values in this table are estimations based on analogous structures and additivity rules, not experimentally determined data for this compound.

Electronic Absorption and Emission Spectroscopy

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about conjugated systems. Quinoline and its derivatives are known to be chromophoric, exhibiting characteristic absorption bands in the UV region. mdpi.com The spectrum of this compound is expected to show multiple absorption bands corresponding to π → π* transitions within the aromatic system. sigmaaldrich.com

The presence of the amino and hydroxyl auxochromes and the chloro chromophore will influence the position and intensity of these absorption maxima (λ_max). Typically, quinoline derivatives exhibit strong absorptions between 200-400 nm. mdpi.comsigmaaldrich.com The specific electronic transitions can be affected by solvent polarity, often showing solvatochromic shifts. While detailed experimental data for this specific compound is not available, studies on similar amino- and chloro-substituted quinolines suggest that complex spectra with multiple peaks in the UV-A and UV-B regions would be expected. mdpi.comsigmaaldrich.com Emission properties, such as fluorescence, would depend on the molecule's ability to de-excite radiatively after absorption, a property that is also highly structure-dependent.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. For quinoline derivatives, the UV-Vis spectra are typically characterized by absorption bands corresponding to π → π* and n → π* transitions. Studies on related chloroquinoline derivatives have shown distinct absorption patterns. For instance, a comparison between an amino-substituted chloroquine (B1663885) derivative and its azide (B81097) counterpart revealed a bathochromic shift (a shift to longer wavelength) of 6 nm, from 237 nm to 243 nm, in the primary absorption band of the amine. mdpi.com Both compounds also exhibited weaker π → π* bands around 278-282 nm and even weaker n → π* bands near 357-358 nm. mdpi.com

The electronic transitions are influenced by the solvent environment. The polarity of the solvent can induce shifts in the absorption maxima, a phenomenon known as solvatochromism. sciforum.net For many organic fluorophores, an increase in solvent polarity leads to a shift in the electronic absorption and emission bands, which indicates a change in the charge distribution upon electronic excitation. sciforum.net While specific UV-Vis data for this compound is not detailed in the provided results, the general behavior of similar quinoline structures suggests that it would exhibit characteristic absorption bands in the ultraviolet region, likely influenced by its specific substitution pattern.

Table 1: Illustrative UV-Vis Absorption Data for Related Chloroquinoline Derivatives

| Compound | λmax (nm) | Transition Type | Reference |

|---|---|---|---|

| 3-NH₂MeCQ | 243 | π → π* | mdpi.com |

| 3-NH₂MeCQ | 278 | π → π* (weak) | mdpi.com |

| 3-NH₂MeCQ | 357 | n → π* (weak) | mdpi.com |

| 3-N₃MeCQ | 237 | π → π* | mdpi.com |

| 3-N₃MeCQ | 282 | π → π* (weak) | mdpi.com |

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy provides insights into the photophysical properties of a compound, including its emission characteristics after absorbing light. Quinolines and their derivatives are known for their fluorescent properties, which are highly sensitive to their structural and electronic environment. sciforum.netresearchgate.net The introduction of an amino group, an electron-donating group, can significantly influence the fluorescence of the quinoline core.

The photophysical properties, such as fluorescence quantum yields and lifetimes, are affected by solvent polarity. rsc.org For some aminopyridine derivatives, an increase in solvent polarity has been shown to cause a shift to a longer emission wavelength. sciforum.net Similarly, studies on 2-amino-9,10-anthraquinone have demonstrated that the fluorescence quantum yield and lifetime can vary significantly with the polarity of the solvent. rsc.org This behavior is often attributed to changes in the molecular structure or the formation of an intramolecular charge transfer (ICT) state in the excited state. rsc.org For this compound, it is expected that the interplay between the electron-donating amino group, the electron-withdrawing chloro group, and the quinolinol core would result in distinct fluorescent properties.

Table 2: General Photophysical Properties of Fluorescent Heterocycles

| Property | Description | Influencing Factors |

|---|---|---|

| Emission Wavelength (λem) | The wavelength at which the molecule emits light after excitation. | Molecular structure, solvent polarity, temperature |

| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | Molecular rigidity, solvent relaxation, excited state geometry |

| Quantum Yield (Φf) | The ratio of photons emitted to photons absorbed. | Non-radiative decay pathways, intersystem crossing |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular weight and elemental composition. mdpi.comnih.gov This technique provides mass-to-charge ratios (m/z) with high accuracy, enabling the confident identification of molecular formulas. acs.org For halogenated compounds like this compound, HRMS is particularly useful due to the characteristic isotopic patterns of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1). acs.org

In the analysis of various chloroquine derivatives, HRMS has been used to confirm the structures of newly synthesized compounds. mdpi.comnih.govresearchgate.net For example, the calculated mass for the protonated molecule [M+H]⁺ of a related compound, C₁₉H₂₉ClN₃, was found to be 334.2045, with the experimental value being 334.2046, demonstrating the high accuracy of the technique. mdpi.com The fragmentation patterns observed in the mass spectrum can also provide valuable structural information, helping to piece together the different components of the molecule.

Table 3: Example HRMS Data for a Chloroquinoline Derivative

| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Technique | Reference |

|---|---|---|---|---|---|

| C₁₉H₂₇ClN₄O₂ | C₁₉H₂₇ClN₄O₂ | 378.1828 | 378.1822 | APCI | mdpi.com |

X-ray Diffraction for Solid-State Structural Determination

While a specific crystal structure for this compound was not found in the provided search results, the utility of XRD is well-documented for similar heterocyclic systems. For instance, the crystal structure of a related compound, 6,8-dibromo-2-(4-fluorophenyl)-2,3-dihydroquinolin-4(1H)-one, was determined to elucidate its molecular geometry. researchgate.net Such studies are crucial for understanding intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the material. jhu.edu The determination of the crystal structure of this compound would provide invaluable insights into its solid-state packing and conformation.

Table 4: General Parameters Obtained from Single-Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Crystal System | One of seven crystal systems (e.g., monoclinic, orthorhombic) describing the symmetry of the unit cell. |

| Space Group | Describes the symmetry of the crystal structure, including translational symmetry. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The (x, y, z) positions of each atom within the unit cell. |

Lack of Specific Data for this compound Prevents In-Depth Computational Analysis

A comprehensive review of available scientific literature reveals a significant scarcity of specific computational and theoretical research focused solely on the chemical compound this compound. While extensive research exists for related quinoline and chloroquine derivatives, detailed studies applying Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to this particular molecule are not readily found in the public domain.

Computational chemistry methods such as DFT are powerful tools for investigating molecular properties. These studies typically involve:

Geometry Optimization: Predicting the most stable three-dimensional structure of a molecule.

Vibrational Analysis: Calculating theoretical vibrational frequencies which can be correlated with experimental infrared and Raman spectra.

Electronic Property Characterization: Determining key electronic descriptors like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and stability. edu.krd Other properties such as ionization potential and electron affinity are also calculated to understand how easily a molecule can lose or gain an electron. ajchem-a.com

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution on the molecular surface to predict sites for electrophilic and nucleophilic attack. innovareacademics.inwolfram.com Red regions on an MEP map indicate electron-rich areas (negative potential), while blue regions show electron-deficient areas (positive potential). ajchem-a.com

Natural Bond Orbital (NBO) Analysis: Investigating intramolecular interactions, charge delocalization, and hyperconjugative effects that contribute to molecular stability. uni-muenchen.debibliotekanauki.pl

Time-Dependent Density Functional Theory (TD-DFT): A method used to calculate the electronic excited state properties of molecules, such as UV-Vis absorption spectra. rsc.orgnih.gov

Despite the utility of these methods, published research applying them specifically to this compound is not available. General studies on similar structures, such as other amino-chloroquinoline derivatives, have been conducted. ajchem-a.comdergipark.org.tr For instance, DFT calculations have been used to study the electronic structure and reactivity of various quinoline and quinazoline (B50416) derivatives. researchgate.net However, due to the precise influence of substituent position and type on the electronic and structural properties of a molecule, the findings from these related compounds cannot be accurately extrapolated to this compound.

Consequently, without dedicated computational studies on this compound, it is not possible to provide the specific data tables and detailed research findings as requested for the outlined computational and theoretical investigations. The generation of a scientifically accurate article as specified is contingent upon the existence of such focused research.

Computational and Theoretical Investigations

Time-Dependent Density Functional Theory (TD-DFT)

Simulation of UV-Vis Absorption and Fluorescence Emission Spectra

The electronic absorption and emission properties of quinoline (B57606) derivatives like 2-Amino-6-chloroquinolin-4-ol are frequently investigated using computational methods. researchgate.net Methodologies based on Time-Dependent Density Functional Theory (TD-DFT) are standard for simulating UV-Vis absorption and fluorescence spectra. researchgate.nettorvergata.it These simulations calculate the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light. nih.gov

For similar aminoquinoline compounds, TD-DFT calculations, often paired with a solvation model like the Polarizable Continuum Model (PCM), can predict the absorption maxima (λ_max) in different solvents. researchgate.net The simulations typically show that the lowest energy absorption bands in such molecules are attributable to π → π* transitions within the quinoline ring system. analis.com.my Upon excitation, the molecule relaxes to the lowest vibrational level of the first excited state (S1) before emitting a photon to return to the ground state (S0). The simulation of this S1 → S0 transition provides the fluorescence emission spectrum. researchgate.netedinst.com For quinoline derivatives, a bathochromic (red) shift in both absorption and emission spectra is often observed with increasing solvent polarity. researchgate.net

Table 1: Representative Simulated Spectroscopic Data for Quinoline Derivatives This table is illustrative, based on typical findings for related compounds.

| Computational Method | Solvent Model | Predicted λmax Absorption (nm) | Predicted λmax Emission (nm) | Dominant Transition Type |

|---|---|---|---|---|

| TD-DFT/B3LYP | PCM (Ethanol) | ~330 - 350 | ~390 - 410 | π → π |

| TD-DFT/B3LYP | PCM (Cyclohexane) | ~325 - 345 | ~385 - 405 | π → π |

Analysis of Electron Transitions and Charge Transfer Phenomena

A deeper analysis of the simulated spectra involves examining the molecular orbitals involved in the electronic transitions. The primary transitions in molecules like this compound are typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The character of these frontier orbitals determines the nature of the transition.

In many quinoline derivatives, the HOMO and LUMO are both localized across the aromatic system, indicating a π → π* transition. researchgate.net However, the presence of an electron-donating group (the amino group) and an electron-withdrawing group (the chloro group) can introduce a degree of intramolecular charge transfer (ICT) character into the electronic excitation. uchile.cl Upon absorption of light, electron density can shift from the amino- and hydroxyl-rich part of the molecule towards the chloro-substituted benzene (B151609) ring. uchile.cllibretexts.org This ICT characteristic is crucial as it can influence the molecule's photophysical properties and its interactions with its environment. cam.ac.ukrsc.org Natural Bond Orbital (NBO) analysis is a computational tool used to quantify this charge transfer and assess its role in stabilizing the molecule in its excited state. researchgate.net

Molecular Docking Studies for Receptor-Ligand Interactions (Pre-clinical Focus)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor or enzyme. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. nih.gov Derivatives of the quinoline scaffold are known for a wide range of biological activities, including antimalarial, anticancer, and antiviral properties. mdpi.com

In silico docking studies involving quinoline derivatives similar to this compound have been performed against various biological targets. For instance, 4-aminoquinoline (B48711) analogs have been docked into the active site of the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (DHFR-TS) protein, a key antimalarial target. nih.gov Such studies identify the specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, and pi-stacking. The binding affinity is estimated using a scoring function, often expressed in kcal/mol, with lower values indicating a more favorable interaction. nih.govscispace.com These docking simulations can reveal how the amino, chloro, and hydroxyl groups of this compound might contribute to binding within a specific protein active site, guiding the design of more potent derivatives. nih.gov

Table 2: Illustrative Molecular Docking Results for Quinoline Analogs Against Various Receptors

| Target Protein | Therapeutic Area | Typical Binding Energy (kcal/mol) | Key Interacting Residues (Examples) | Type of Interaction |

|---|---|---|---|---|

| P. falciparum DHFR-TS | Antimalarial | -7.0 to -9.5 | Ser116, His87 | Hydrogen Bonding |

| Influenza Virus PA Endonuclease | Antiviral | -6.5 to -7.5 | His41, Glu119, Phe105 | Hydrogen Bonding, Pi-Stacking |

| SARS-CoV-2 Main Protease | Antiviral | -6.0 to -7.0 | His163, Glu166, Cys145 | Hydrogen Bonding, Hydrophobic |

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Starting from a docked pose, an MD simulation calculates the forces between atoms and their subsequent motions over a set period, typically nanoseconds to microseconds. mdpi.com Analysis of the simulation trajectory can reveal the flexibility of the ligand, the persistence of key interactions (like hydrogen bonds), and any conformational changes in the protein induced by the ligand. semanticscholar.org The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to evaluate the stability of the complex. A stable RMSD over the simulation time suggests a stable binding mode. mdpi.com Such simulations are crucial for validating docking results and providing a more realistic model of the receptor-ligand interaction. up.ac.za

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions in a crystal lattice. researchgate.net This analysis is based on the electron distribution of a molecule calculated from its crystal structure data. analis.com.my The Hirshfeld surface is a three-dimensional surface that defines the space a molecule occupies in a crystal, and it is colored according to various properties to highlight intermolecular contacts. mdpi.com

A key tool in this analysis is the 2D fingerprint plot, which summarizes all the intermolecular contacts. researchgate.net For a compound like this compound, Hirshfeld analysis would reveal the relative contributions of different types of interactions to the crystal packing. These typically include:

H···H contacts: Generally the most abundant, representing van der Waals forces. researchgate.net

N-H···O and O-H···N hydrogen bonds: Strong, directional interactions crucial for stabilizing the crystal structure, visualized as distinct spikes on the fingerprint plot.

C-H···Cl contacts: Weaker hydrogen bonds involving the chlorine atom. researchgate.net

π···π stacking: Interactions between the aromatic quinoline rings.

Exploration of 2 Amino 6 Chloroquinolin 4 Ol As a Chemical Scaffold and in Advanced Materials Research

Quinoline (B57606) Derivatives as Ligands in Coordination Chemistry

The ability of quinoline and its derivatives to coordinate with metal ions has been a subject of extensive research. The nitrogen atom in the heterocyclic ring and other substituents can act as donor atoms, forming stable complexes with a variety of metals. These complexes often exhibit unique geometries and electronic properties, making them suitable for a wide range of applications.

Design and Synthesis of Novel Metal Complexes

The synthesis of metal complexes using quinoline-based ligands is a dynamic area of research. The versatility of the quinoline scaffold allows for the generation of a diverse array of structurally varied derivatives and their corresponding metal complexes. nih.gov These compounds can coordinate strongly to metal ions, leading to complexes with different geometries and coordination modes. nih.gov The most common coordination involves bidentate or tridentate chelation through atoms like carbonyl, phenolato oxygen, and substituted imine nitrogen atoms. nih.gov

The synthesis process typically involves reacting a quinoline derivative with a metal salt in a suitable solvent. mdpi.comsysrevpharm.org For instance, researchers have successfully synthesized Co(II), Ni(II), Cu(II), and Zn(II) complexes from Schiff base ligands derived from 2,4-dihydroxybenzaldehyde (B120756) and p-amino aniline (B41778). mdpi.com The resulting precipitates are then filtered, washed, and dried to yield the final complex. mdpi.com Similarly, novel Co(II) and V(IV) complexes have been synthesized from a ligand derived from 2-chloroquinoline-3-carbaldehyde (B1585622) in methanolic solutions. nih.govacs.org

The synthetic flexibility of quinoline derivatives is a key factor in the development of new metal-based complexes. nih.gov This adaptability allows for the creation of a large number of structurally diverse compounds, each with the potential for unique properties and applications. nih.gov

Structural Characterization of Metal-Quinoline Complexes

A comprehensive understanding of the structure of metal-quinoline complexes is crucial for predicting and explaining their properties. A variety of physicochemical and spectroscopic techniques are employed for this purpose. nih.gov

Common Characterization Techniques:

Spectroscopic Methods:

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure. nih.gov

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups involved in coordination. scirp.org

UV-visible and fluorescence spectroscopy reveal the electronic properties of the complexes. nih.govrsc.org

Mass spectrometry helps in determining the molecular weight and formula of the complex. nih.gov

Other Techniques:

Elemental analysis provides the elemental composition of the synthesized compounds. nih.gov

Thermogravimetric analysis (TGA) is used to study the thermal stability of the complexes. nih.gov

Powder X-ray diffraction (PXRD) can confirm the polycrystalline nature of the synthesized complexes. nih.gov

For example, the crystal structures of five monomeric complexes of Co(II), Cu(II), Ni(II), Zn(II), and Ag(I) with 6-methoxyquinoline (B18371) as a ligand have been determined by single X-ray diffraction. rsc.org Spectroscopic data, such as FTIR and UV/VIS, have been used to conclude that both oxygen and nitrogen atoms from 8-hydroxyquinoline (B1678124) are involved in the formation of its metal complexes. scirp.org Based on spectral analysis, it has been proposed that copper forms a square-planar complex with 8-hydroxyquinoline, while other metals may form octahedral complexes by binding with water molecules. scirp.org

Functionalization for Diverse Research Applications

The strategic modification of the 2-Amino-6-chloroquinolin-4-ol scaffold opens up a vast landscape of research possibilities. By targeting its reactive sites, chemists can introduce new functional groups and build upon its core structure, leading to materials with specialized properties.

Precursors for Other Heterocyclic Ring Systems

The this compound molecule is a valuable starting material for the synthesis of other heterocyclic compounds. Its inherent reactivity allows for its transformation into more complex ring systems, which are often sought after for their unique chemical and physical properties.

For instance, 2-chloroquinoline-3-carbaldehydes, which can be derived from quinoline structures, react with 6-aminouracils and other active methylene (B1212753) compounds in one-pot, three-component reactions to form novel functionalized 4H-pyrano[2,3-b]quinoline and 1,4-dihydrobenzo[b] nih.govnih.govnaphthyridine derivatives. researchgate.net This method is noted for its simplicity, mild reaction conditions, and good to high yields without the need for column chromatography. researchgate.net

Furthermore, 2-alkynylarylnitriles, which are related to the quinoline family, serve as versatile precursors for generating a variety of carbo- and heterocycles. acs.org The presence of an alkyne group ortho to a nitrile group facilitates tandem cyclization and annulation reactions, leading to complex cyclic compounds. acs.org For example, a palladium-catalyzed one-pot reaction of 2-chloroquinoline-3-carbonitriles with sulfur and amines as nucleophiles enables the direct synthesis of sulfur-substituted benzo[b] nih.govresearchgate.netnaphthyridines. acs.org

These examples highlight the role of quinoline derivatives as foundational molecules for building a diverse range of heterocyclic structures with potential applications in various fields of chemistry.

Role in the Development of Specialty Chemicals and Dyes

Quinoline and its derivatives are integral to the production of a wide range of specialty chemicals and dyes. uou.ac.in Their stable aromatic structure and the potential for introducing various functional groups make them ideal chromophores. While specific product data is excluded, the general role of the quinoline scaffold in this area is significant.

The synthesis of dyes often involves the creation of extended conjugated systems, and the quinoline ring provides an excellent base for this. The 2- and 4-methyl derivatives of quinoline, for example, are precursors to cyanine (B1664457) dyes. uou.ac.in The color of these dyes can be tuned by modifying the substituents on the quinoline ring, which alters the electronic properties of the molecule and, consequently, its absorption spectrum.

2-Amino-6-Chloro-4-Nitrophenol, a related compound, is used in semi-permanent hair coloring systems, often in a shampoo base. cosmeticsinfo.org It is also used in permanent oxidative hair dyeing, where color is produced inside the hair fiber through a highly controlled chemical process. cosmeticsinfo.org The final color depends on the other ingredients in the formulation and the initial hair color. cosmeticsinfo.org In the European Union, this compound is permitted for use as a coloring agent in hair dyes at specific maximum concentrations. cosmeticsinfo.orgeuropa.eu

Applications in Optical and Electrochemical Devices

The unique electronic properties of quinoline derivatives make them promising candidates for applications in optical and electrochemical devices. ecorfan.org Their ability to absorb and emit light, as well as their capacity to participate in redox reactions, is central to their function in these technologies.

The incorporation of a ferrocene (B1249389) scaffold into heterocyclic compounds like quinolinones can alter their chemical and physicochemical properties, including their electrochemical behavior. researchgate.net These modified compounds have been studied for their potential in chemical sensors. researchgate.net The electron transfer properties of phthalocyanine (B1677752) rings, which can be linked to quinoline-like structures, are influenced by the type and position of substituents and the central metal ion. dergipark.org.tr

In the realm of optical applications, the fluorescence properties of metal-quinoline complexes are of particular interest. nih.gov Changes in fluorescence intensity upon complexation are a known phenomenon. nih.gov Furthermore, quinoline derivatives have been utilized for the fluorescent recognition of metal ions. ecorfan.org The development of materials like 6-hydroxyquinoline (B46185) oligomers that can emit white light showcases the potential of quinoline-based structures in advanced lighting and display technologies. ecorfan.org

The field of electrosynthesis also benefits from quinoline-related chemistry. Electrochemical methods provide an environmentally friendly alternative to traditional organic synthesis, using charge transfer to drive chemical reactions. acs.org The choice of electrode material and reactor type, along with the control of potential and current, influences the reaction outcomes. acs.org

Structure Activity Relationship Sar Studies for Biological Interactions Pre Clinical Focus

Mechanistic Basis of In Vitro Biological Activities

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, and its derivatives, including 2-Amino-6-chloroquinolin-4-ol, have been investigated for a wide range of biological activities. The mechanisms underlying these effects are diverse and target various cellular pathways and enzymes.

The antibacterial action of many quinoline derivatives is attributed to their ability to inhibit bacterial DNA gyrase. nih.gov This essential enzyme, a type II topoisomerase, introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. researchgate.net Quinolones typically function by stabilizing the complex between DNA gyrase and the cleaved DNA, which prevents the re-ligation of the DNA strands and leads to bacterial cell death. nih.govnih.gov

The DNA gyrase enzyme is composed of two subunits, GyrA and GyrB. The cleavage and re-ligation of DNA occur at the GyrA subunit, while the GyrB subunit possesses ATPase activity that powers the supercoiling reaction. researchgate.net Many quinoline-based inhibitors target the ATP-binding site within the GyrB subunit. researchgate.net Molecular docking studies have shown that these compounds can form a network of hydrogen bonds with key amino acid residues, such as Arginine 73 (Arg73), in the ATP binding site of E. coli GyrB. researchgate.net

While specific data for this compound is not detailed, research on analogous structures provides insight. For instance, novel quinoline derivatives have been synthesized and evaluated as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR). researchgate.net Furthermore, certain 7-thiazoxime quinolones have demonstrated effectiveness against resistant strains like MRSA by targeting DNA gyrase. nih.gov The inhibitory concentration (IC₅₀) is a common measure of efficacy, with lower values indicating greater potency.

Table 1: DNA Gyrase Inhibitory Activity of Selected Quinolone Analogs

| Compound | Target Organism | IC₅₀ (µg/mL) | Reference |

| Analog 1 | Mycobacterium tuberculosis | 10.0 | nih.gov |

| Compound 28 (7-thiazoxime quinolone) | E. coli | - | nih.gov |

| Compound 9 (benzofuran–pyrazole) | E. coli (Gyrase B) | 9.80 µM | researchgate.net |

| Ciprofloxacin | E. coli | - | nih.gov |

Note: This table presents data for analogous compounds to illustrate the general mechanism. IC₅₀ represents the half-maximal inhibitory concentration. A dash (-) indicates that a specific value was discussed but not explicitly provided in the cited text.

The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation, triggers the maturation and release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). nih.govnih.gov Aberrant activation of the NLRP3 inflammasome is linked to a variety of inflammatory diseases. nih.gov The activation process involves two steps: a priming signal that upregulates the expression of NLRP3 and pro-IL-1β, and an activation signal that leads to the assembly of the inflammasome complex. nih.govmdpi.com

Inhibitors of this pathway can act at different stages. Some compounds prevent the initial priming step, while others block the assembly or activity of the inflammasome complex itself. nih.govmdpi.com For example, certain inhibitors have been shown to bind to the NACHT domain of the NLRP3 protein, inhibiting its essential ATPase activity. nih.gov Others may prevent the interaction between NLRP3 and NEK7, a crucial step for inflammasome activation. mdpi.com The inhibition of the NLRP3/IL-1β pathway ultimately leads to a reduction in the release of inflammatory mediators, mitigating the inflammatory response. springermedizin.de While direct studies on this compound are not specified, the quinoline scaffold is present in compounds known to have anti-inflammatory properties, suggesting this pathway as a potential target. researchgate.net

Leishmaniasis is a parasitic disease where the protozoa infect host macrophages. ufu.br Therefore, modulating macrophage activity is a key strategy for antileishmanial therapies. ufu.br Macrophages can be classically activated (M1 polarization), which is a pro-inflammatory state essential for killing intracellular parasites like Leishmania. nih.gov This activation leads to the production of microbicidal molecules such as nitric oxide (NO) and reactive oxygen species (ROS). researchgate.netnih.gov

Studies on 4-aminoquinoline (B48711) derivatives have shown that their antileishmanial effect is associated with the activation of macrophages. researchgate.net These compounds can induce an increase in the production of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and IL-12, alongside elevated levels of NO and ROS. researchgate.net This shift towards a Th-1 type immune response is crucial for controlling the parasitic infection. ufu.br Furthermore, some quinoline derivatives have been observed to induce mitochondrial depolarization and alter the plasma membrane permeability of the Leishmania parasite itself, suggesting a multi-target mechanism of action. researchgate.net

The quinoline core is fundamental to several antitubercular agents. researchgate.netrsc.org These compounds can act on various essential mycobacterial targets. rsc.org One of the most significant targets is the Mycobacterium tuberculosis (Mtb) ATP synthase, which is inhibited by the diarylquinoline drug bedaquiline. rsc.orgmdpi.com This enzyme is vital for energy production in both replicating and dormant mycobacteria. mdpi.com

Another critical target for quinoline-based drugs is DNA gyrase, similar to their antibacterial mechanism in other bacteria. rsc.org Additionally, other enzymes involved in crucial metabolic pathways, such as cell wall synthesis and fatty acid metabolism, are potential targets. rsc.org For instance, some quinoline derivatives have shown potent activity against both replicating and non-replicating persistent Mtb, with submicromolar minimum inhibitory concentrations (MICs). acs.org The efficacy of these compounds is often retained against strains resistant to first-line drugs like isoniazid (B1672263) and rifampicin. acs.org

Table 2: Antitubercular Activity of Selected Quinoline-Isoxazole Analogs

| Compound | Activity against Replicating Mtb (MIC, µM) | Activity against Non-Replicating Mtb (MIC, µM) | Reference |

| 7g | 0.77 | Micromolar activity | acs.org |

| 13 | 0.95 | Micromolar activity | acs.org |

Note: This table highlights the potency of analogous compounds against Mycobacterium tuberculosis. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Correlations Between Molecular Structure and Biological Interaction Profiles

The introduction of different functional groups affects properties like hydrogen bonding capacity, lipophilicity, and steric interactions within the receptor's binding pocket. mdpi.comjst.go.jp For example, in a series of α₂C-adrenoceptor antagonists, a substituent at the 3-position of the quinoline ring was found to be critical for activity and selectivity. nih.gov Similarly, for human A₃ adenosine (B11128) receptor antagonists based on a pyrazolo[3,4-c]quinoline scaffold, the presence of bulky and lipophilic groups on the 4-amino substituent afforded highly potent and selective compounds. acs.org

Halogenation, such as the 6-chloro substituent in this compound, can increase lipophilicity, which may enhance penetration into the central nervous system or other target tissues. mdpi.com The position of amino and hydroxyl groups is also crucial as they can participate in key hydrogen bonding interactions with the receptor, influencing both binding affinity and metabolic stability. mdpi.com Studies on KNT-127, a δ-opioid receptor agonist with a quinoline moiety, showed that adding a methoxy (B1213986) group at the 5'-position increased receptor affinity threefold, while substitutions at other positions had different effects on affinity and selectivity. jst.go.jp This demonstrates that even small changes to the substitution pattern can fine-tune the interaction with a biological target.

Table 3: Effect of Substituents on Receptor Binding Affinity for Quinoline Derivatives

| Lead Compound/Series | Receptor Target | Substituent Modification | Effect on Affinity/Selectivity | Reference |

| KNT-127 Analog | δ-Opioid Receptor | 5'-methoxy group | 3.0-fold increase in affinity | jst.go.jp |

| 4-Aminoquinolines | α₂C-Adrenoceptor | Substituent at 3-position | Critical for high affinity and potency | nih.gov |

| Pyrazolo[3,4-c]quinolines | A₃ Adenosine Receptor | Bulky, lipophilic acyl group at 4-amino position | Highly potent and selective antagonists | acs.org |

| 1H-Pyrrolo[3,2-c]quinolines | 5-HT₆ Receptor | (R)-2-(aminomethyl)pyrrolidine at position 4 | Maintained or increased affinity | mdpi.com |

Pharmacophoric Group Contributions to Bioactivity

The bioactivity of quinoline derivatives is profoundly influenced by the nature and position of various functional groups attached to the core heterocyclic structure. For compounds related to this compound, the quinoline nucleus itself serves as a critical pharmacophore, a privileged scaffold in medicinal chemistry recognized for a wide array of pharmacological activities, including antimalarial and anticancer properties. rsc.orgorientjchem.orgbiointerfaceresearch.com The 4-quinolone tautomer, in particular, is a key feature for antibacterial action. tandfonline.com The biological activity is modulated by the interplay of substituents at the C2, C4, and C6 positions.

The amino group at the C2-position is a significant determinant of biological activity. While extensive research has been conducted on 2-aryl substituted quinolines, the C2-amino group is also crucial. The introduction of different substituents at this position can modulate the compound's properties; for instance, heteroaryl groups at C2 can increase lipophilicity and DNA binding affinity, which is beneficial for anticancer activity. biointerfaceresearch.com

The hydroxyl group at the C4-position, which exists in tautomeric equilibrium with the 4-quinolone form, is considered critical for the biological activity of many quinoline derivatives. researchgate.netmdpi.com In the context of inhibiting bacterial efflux pumps like NorA, a protonable moiety at this position plays a key role in the interaction with the target. nih.gov

Substituents on the benzene (B151609) ring of the quinoline scaffold also have a substantial impact. The presence of a halogen at the C6-position is a recurring theme in active derivatives. Specifically, a chlorine atom at C6 has been shown to be superior for antiplasmodial potency when compared to hydrogen, methoxy, or even fluorine substituents. nih.govnih.gov This enhancement of activity is a common trend observed in various series of quinoline-based antimalarial compounds. rsc.orgnih.gov For antibacterial applications, the introduction of a fluorine atom at the C6 position has been noted to significantly boost activity. orientjchem.org

The following table summarizes the influence of different substituents at the C6-position on the antiplasmodial activity of a series of 2-arylvinylquinolines, highlighting the superior contribution of the chloro group.

| Compound Series (Varying R¹) | R¹ Substituent at C6 | EC50 (nM) |

|---|---|---|

| Analog 1 | H | 80.7 ± 22.4 |

| Analog 2 | OMe | >100 |

| Analog 3 | F | 21.0 ± 2.1 |

| Analog 4 | Cl | < 10.9 ± 1.9 |

Stereochemical Considerations in Biological Interactions

Research into synthetic antimalarials has demonstrated the importance of stereochemistry in achieving potent activity, particularly against drug-resistant strains. For example, in a series of 4-aminoquinoline derivatives designed as chloroquine (B1663885) analogs, the use of an enantiopure epoxide to construct the side chain resulted in two distinct enantiomers. One of these enantiomers exhibited significantly higher efficacy against chloroquine-resistant (CQR) strains of P. falciparum, underscoring the stereospecific nature of the drug-target interaction. nih.gov The activity of one such compound was reported to be 15 times more effective than chloroquine against the CQR strain, an effect attributed to the specific stereochemistry achieved through methylation of a primary alcohol in the side chain. nih.gov

Furthermore, the interaction of quinolone derivatives with biological targets like tubulin is inherently dependent on the three-dimensional structure of the molecule. Fluorinated 2-phenyl-4-quinolone derivatives have been identified as potent antimitotic agents that function by inhibiting tubulin polymerization. acs.org Such interactions rely on a precise fit within the binding pocket of the protein, a property that is highly sensitive to the stereochemical arrangement of the inhibitor.

The table below presents data on the cytotoxic activities of fluorinated 2-phenyl-4-quinolone derivatives, which act as antimitotic agents. The high potency of these compounds suggests a specific three-dimensional interaction with their biological target.

| Compound | Description | Activity Metric (log GI50) | Target Cell Lines |

|---|---|---|---|

| 2'-Fluoro-6-pyrrol-2-phenyl-4-quinolone | A fluorinated 2-phenyl-4-quinolone derivative | < -8.00 | Renal and Melanoma |

Future Research Directions and Advanced Chemical Synthesis of Quinoline Derivatives

Scalability and Cost-Effectiveness in Quinoline (B57606) Production

A significant challenge in the production of quinoline derivatives is the scalability and cost-effectiveness of synthetic methods. mdpi.compreprints.org While many laboratory-scale syntheses have been developed, their transition to large-scale industrial production is often hampered by economic and practical constraints. mdpi.compreprints.orgijpsjournal.com Future research will likely focus on developing robust and economically viable processes.

One promising approach is the use of continuous flow chemistry, which has been shown to enable the scalable synthesis of quinolines with high throughput. researchgate.net For instance, a tandem photoisomerization-cyclization process in a continuous flow reactor has demonstrated the potential to produce various substituted quinolines in high yields, exceeding one gram per hour. researchgate.net Furthermore, the use of inexpensive and readily available catalysts, such as zinc iodide, has been shown to significantly reduce the cost of synthesis compared to methods employing precious metal catalysts. mdpi.com

The development of one-pot synthesis protocols is another key area of focus. These methods, which involve multiple reaction steps in a single reaction vessel, can improve efficiency and reduce waste. acs.orgtandfonline.com For example, a one-pot, three-component reaction for synthesizing quinoline derivatives using montmorillonite (B579905) K-10, a solid acid catalyst, under microwave irradiation has been reported to be highly efficient. rsc.org

Integration of Computational Tools for Catalyst and Ligand Design

The integration of computational tools is set to revolutionize the design of catalysts and ligands for quinoline synthesis. mdpi.com These tools can help in understanding reaction mechanisms and predicting the performance of different catalytic systems, thereby accelerating the development of more efficient and selective synthetic methods. mdpi.com

Computational chemistry and machine learning algorithms can be employed to optimize reaction parameters and predict synthetic pathways. mdpi.com This approach can lead to the rational design of catalysts, moving away from the traditional trial-and-error methods. By simulating the interactions between reactants, catalysts, and ligands, researchers can identify the most promising candidates for experimental investigation.

Development of Sustainable and Environmentally Friendly Synthesis Protocols

There is a growing emphasis on developing sustainable and environmentally friendly methods for synthesizing quinoline derivatives. mdpi.compreprints.orgnih.gov This aligns with the broader principles of green chemistry, which aim to minimize the environmental impact of chemical processes. ijpsjournal.combenthamdirect.com

Key strategies in this area include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol (B145695). rsc.orgresearchgate.net

Environmentally Benign Catalysts: Employing non-toxic and recyclable catalysts, such as formic acid or iron(III) chloride. ijpsjournal.comtandfonline.com

Energy-Efficient Techniques: Utilizing methods like microwave-assisted synthesis (MAS) and ultrasound irradiation to reduce energy consumption. ijpsjournal.combenthamdirect.com

Metal-Free Reactions: Developing synthetic routes that avoid the use of heavy metals, which can be toxic and difficult to remove from the final product. nih.gov

Recent advancements include the use of nanocatalysts, which offer high catalytic activity and can often be recycled and reused. acs.orgnih.gov Additionally, photocatalytic methods using visible light are being explored as a green and efficient way to drive quinoline synthesis. organic-chemistry.org

Exploration of Novel Annulation and Cyclization Reactions

The core of quinoline synthesis lies in the formation of the heterocyclic ring system through annulation and cyclization reactions. mdpi.comacs.orgresearchgate.netorganic-chemistry.orgrsc.org Researchers are continuously exploring novel strategies to construct the quinoline scaffold with greater efficiency and control over substitution patterns.

Recent developments in this area include:

Oxidative Annulation: This strategy involves the formation of the quinoline ring through an oxidative process, often utilizing transition metal catalysts or photoredox catalysis. mdpi.com

[3+3] Annulation: A Lewis acid-mediated reaction between 3-ethoxycyclobutanones and aromatic amines provides a single-step approach to 2-alkylquinoline derivatives. organic-chemistry.org

[5+1] Annulation: A copper-catalyzed reaction of 2-ethynylanilines with an N,O-acetal offers a novel route to quinoline derivatives with an ester substituent at the 2-position. organic-chemistry.org

Cascade Reactions: These multi-step reactions, where subsequent transformations occur in a single pot, provide an efficient pathway to complex quinoline structures. mdpi.comacs.org For example, a carbocatalytic cascade synthesis of polysubstituted quinolines from 2-vinyl anilines and aldehydes has been developed. mdpi.com

Domino Annulation: A phosphine-catalyzed domino annulation of γ-vinyl allenoates and o-aminotrifluoroacetophenones has been used to construct tetrahydrofuro[3,2-c]quinoline derivatives. nih.gov

These novel reactions often provide access to quinoline derivatives that are difficult to synthesize using traditional methods and allow for the introduction of a wide range of functional groups. organic-chemistry.orgrsc.org

Targeted Functionalization for Specific Chemical or Biological Probes

The targeted functionalization of the quinoline scaffold is crucial for developing specific chemical and biological probes. mdpi.com The ability to selectively introduce functional groups at different positions on the quinoline ring allows for the fine-tuning of the molecule's properties for various applications, including bio-imaging and as therapeutic agents. acs.orgresearchgate.net

Recent strategies for targeted functionalization include:

C-H Activation: Direct functionalization of C-H bonds is an atom-economical approach to introduce new substituents onto the quinoline ring. mdpi.com This method avoids the need for pre-functionalized starting materials and can be used to introduce a variety of groups, including aryl, alkyl, and amino groups. mdpi.com

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura coupling are powerful tools for creating carbon-carbon bonds and introducing aryl or heteroaryl groups at specific positions. rsc.orgnih.gov

Fluorogenic Scaffolds: Quinoline-based scaffolds can be engineered to create fluorescent probes for live-cell imaging. nih.gov By strategically placing different functional domains, the photophysical properties of the molecule can be tuned for specific applications. nih.gov

Hybrid Molecules: Combining the quinoline moiety with other pharmacologically active scaffolds can lead to hybrid molecules with enhanced or dual modes of action. frontiersin.orgresearchgate.net

The development of these targeted functionalization methods is essential for creating novel quinoline-based probes to study biological processes and for the design of new therapeutic agents. acs.orgrsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-6-chloroquinolin-4-OL, and how can reaction conditions be optimized for yield and purity?

- Methodology : Begin with a cyclization reaction using substituted aniline derivatives and chlorinated precursors. Optimize solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid). Monitor reaction progress via TLC and purify via recrystallization or column chromatography. For yield improvement, employ a fractional distillation setup to remove byproducts. Reference structural analogs (e.g., quinoline-4-carboxylic acid derivatives) for reaction condition adjustments .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be effectively utilized to confirm the structure of this compound?

- Methodology :